molecular formula C7H3ClF3NO3 B1428537 4-Chloro-2-nitro-5-(trifluoromethyl)phenol CAS No. 1192021-48-9

4-Chloro-2-nitro-5-(trifluoromethyl)phenol

Cat. No. B1428537
M. Wt: 241.55 g/mol
InChI Key: XGTINBMIZOAJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3ClF3NO3 . It is the major product of solution phase photodecomposition of fluorodifen .


Synthesis Analysis

The synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . It has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .


Molecular Structure Analysis

The molecular weight of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol is 241.55 . The structure of this compound includes a phenol group, a nitro group, a trifluoromethyl group, and a chlorine atom .

Scientific Research Applications

Adsorption and Kinetic Studies

Activated carbon fibers (ACFs) have been utilized for the adsorption of various substituted phenols, including chlorophenols and nitrophenols, from aqueous solutions. The adsorption capacities and kinetics were extensively studied, revealing insights into the mechanisms and efficiency of removing such compounds from water, which might include compounds structurally similar to 4-Chloro-2-nitro-5-(trifluoromethyl)phenol (Liu et al., 2010).

Oxidation and Transformation

Research on the oxidation of triclosan (a compound with some structural similarities to 4-Chloro-2-nitro-5-(trifluoromethyl)phenol) by free chlorine under drinking water treatment conditions has provided insights into the kinetics and formation of chlorophenoxyphenols and chlorophenols. Such studies contribute to understanding how similar compounds may react and transform in water treatment systems (Rule et al., 2005).

Phenolic Compounds in Environmental Samples

The determination of priority phenolic compounds, including chlorophenols and nitrophenols in water and industrial effluents, has been improved through various analytical methods. These advancements are crucial for monitoring and managing the presence of harmful phenolic compounds in the environment (Castillo et al., 1997).

Ultrasound and Advanced Oxidation Processes

Ultrasonic techniques and advanced oxidation processes (AOPs) have been investigated for their potential in degrading phenolic compounds, including chlorophenols and nitrophenols, in effluents. Such studies are pertinent to developing effective methods for the remediation of water contaminated with phenolic compounds and their derivatives (Kidak & Ince, 2006).

Graphene Adsorption

Graphene has been explored as an adsorbent for the removal of chloro-2-nitrophenol from aqueous solutions, providing insights into the potential of graphene and similar materials in treating water contaminated with nitrophenols and possibly related compounds (Mehrizad & Gharbani, 2014).

properties

IUPAC Name

4-chloro-2-nitro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-2-5(12(14)15)6(13)1-3(4)7(9,10)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTINBMIZOAJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-5-(trifluoromethyl)phenol

Synthesis routes and methods

Procedure details

To a mixture of 5.0 g of 4-chloro-3-trifluoromethylphenol and 20 ml of acetic acid, 1.5 ml of concentrated sulfuric acid and then 2.6 g of 69% nitric acid were added dropwise while ice-cooling. To the reaction mixture, 3 ml of concentrated sulfuric acid was added dropwise at room temperature, and stirred for three hours. The reaction mixture was poured into ice water, and extracted with ethyl acetate. The combined organic layers were washed with water, a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 2.3 g of 4-chloro-2-nitro-5-trifluoromethylphenol, 1.57 g of 4-chloro-2-nitro-3-trifluoromethylphenol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Reactant of Route 5
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Reactant of Route 6
4-Chloro-2-nitro-5-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.